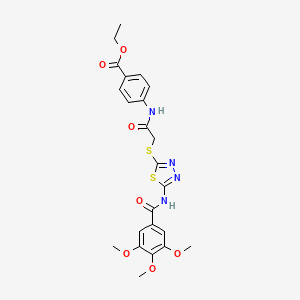

Ethyl 4-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[2-[[5-[(3,4,5-trimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O7S2/c1-5-34-21(30)13-6-8-15(9-7-13)24-18(28)12-35-23-27-26-22(36-23)25-20(29)14-10-16(31-2)19(33-4)17(11-14)32-3/h6-11H,5,12H2,1-4H3,(H,24,28)(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKGYBWGZXEINX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multi-step organic synthesis, beginning with the preparation of the intermediate compounds. One common method starts with the synthesis of 5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazole through the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form an acyl chloride intermediate, which is then reacted with thiosemicarbazide. Subsequent steps involve the incorporation of ethyl 4-aminobenzoate and other reagents under controlled conditions such as specific temperature, solvents, and catalysts.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to manage the exothermic reactions and increase yield. Optimization of reaction conditions, such as solvent choice and temperature, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: : The thiadiazole ring can be oxidized under specific conditions.

Reduction: : The compound can be reduced using appropriate reducing agents to yield different products.

Substitution: : The functional groups present allow for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.

Solvents: : Dimethyl sulfoxide (DMSO) or acetonitrile depending on the reaction requirements.

Major Products

The major products formed from these reactions depend on the conditions applied. For example, oxidation might yield sulfoxide derivatives, while reduction may produce different thiadiazole analogs.

Scientific Research Applications

Ethyl 4-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate finds applications in multiple fields:

Chemistry: : Used as a precursor or intermediate in synthesizing complex molecules for research.

Biology: : Investigated for its biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: : Potential therapeutic uses in drug design and development due to its biological activity.

Industry: : Utilized in the development of novel materials with specific properties.

Mechanism of Action

The compound’s mechanism of action varies depending on its application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to analogs based on modifications to its thiadiazole ring , substituents on the benzamido group , and ester/linker groups . Key structural analogs include:

Key Observations:

Substituent Diversity: The 3,4,5-trimethoxybenzamido group in the target compound distinguishes it from analogs like 44, which has a single 4-methoxybenzamido group. The trimethoxy substitution may enhance lipophilicity and binding affinity compared to mono-substituted derivatives .

Linker and Ester Modifications :

- The ethyl benzoate group in the target compound contrasts with the ethyl acetate in 44 or the piperidine-acetamide in . These variations influence solubility, metabolic stability, and pharmacokinetic profiles.

Biological Activity

Ethyl 4-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

Ethyl 4-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate belongs to the class of thiadiazole derivatives. The presence of the 1,3,4-thiadiazole ring is significant as it is associated with various biological activities. The compound's structure can be represented as follows:

| Component | Description |

|---|---|

| IUPAC Name | Ethyl 4-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate |

| Molecular Formula | C_{20}H_{24}N_{4}O_{5}S |

| Molecular Weight | 432.49 g/mol |

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been extensively studied. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activity against various pathogens.

- A study demonstrated that derivatives of 1,3,4-thiadiazole showed moderate to excellent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.

Anticancer Activity

Ethyl 4-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has been investigated for its anticancer properties .

- In vitro studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this one demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutic agents .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects , which are crucial for therapeutic applications in inflammatory diseases.

- Research indicates that thiadiazole derivatives can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models of inflammation . This suggests a potential role in treating conditions like arthritis and other inflammatory disorders.

The biological activity of Ethyl 4-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is primarily mediated through:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.

- Cell Signaling Pathways : It can interfere with signaling pathways involved in inflammation and apoptosis.

- DNA Interaction : Some studies suggest that thiadiazole derivatives can bind to DNA or RNA structures within cells, disrupting their function.

Case Studies and Research Findings

Several studies have highlighted the potential of thiadiazole derivatives in clinical applications:

- A review article summarized the synthesis and biological evaluation of various thiadiazole compounds showing promising results against multiple pathogens and cancer cell lines .

- Another study focused on the synthesis of novel derivatives with enhanced activity profiles compared to existing treatments for bacterial infections and cancer therapies .

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis involves a multi-step procedure starting with 3,4,5-trimethoxybenzoyl chloride and ethyl 2-amino thiazole-4-carboxylate. Key steps include coupling reactions (e.g., via Schlenk techniques) and purification using column chromatography. Structural confirmation is achieved through:

Q. How can researchers optimize the synthetic yield of this compound?

Optimization strategies include:

- Reagent stoichiometry : A 1.2:1 molar ratio of 3,4,5-trimethoxybenzoyl chloride to the thiazole precursor improves coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction homogeneity .

- Temperature control : Maintaining −35°C during intermediate steps minimizes side reactions .

- Catalysts : Use of DIPEA (N,N-diisopropylethylamine) as a base improves amide bond formation .

Q. What common impurities arise during synthesis, and how are they removed?

Impurities include unreacted starting materials (e.g., 3,4,5-trimethoxybenzoic acid derivatives) and byproducts from incomplete coupling. Purification methods:

- Column chromatography with silica gel and ethyl acetate/hexane gradients .

- Recrystallization in ethanol or methanol to isolate crystalline products .

Advanced Research Questions

Q. How is the structure-activity relationship (SAR) studied for this compound?

SAR studies focus on modifying substituents to evaluate biological effects:

- Trimethoxyphenyl group : Critical for tubulin inhibition and anticancer activity; replacing methoxy groups reduces potency .

- Thiadiazole-thioacetamido linker : Enhances solubility and metabolic stability compared to oxadiazole analogs .

- Ester vs. carboxylic acid : Ethyl ester improves cell permeability, while hydrolysis to the free acid increases target binding .

Q. Table 1: Impact of Substituent Modifications on Anticancer Activity

Q. How do researchers resolve discrepancies between in vitro and in vivo efficacy data?

Discrepancies often arise from poor pharmacokinetics or off-target effects. Strategies include:

- Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoformulations improve bioavailability .

- Metabolic stability assays : Liver microsome studies identify metabolic hotspots (e.g., ester hydrolysis) .

- Dose optimization : Subcutaneous dosing regimens mitigate rapid clearance observed in intravenous administration .

Q. What in vitro models are suitable for evaluating anticancer potential?

- NSCLC cell lines (e.g., A549): Used to assess antiproliferative effects via MTT assays .

- Tubulin polymerization assays : Quantify disruption of microtubule dynamics, a mechanism of action for trimethoxyphenyl derivatives .

- CYP inhibition assays : Evaluate drug-drug interaction risks using recombinant cytochrome P450 enzymes .

Q. How does the thiadiazole ring influence biological activity?

The thiadiazole moiety contributes to:

- Electron-deficient π-system : Facilitates interactions with tubulin’s colchicine-binding site .

- Hydrogen bonding : The sulfur atoms enhance binding to kinase ATP pockets (e.g., CDK1/GSK3β) .

- Metabolic resistance : Thiadiazole rings are less prone to oxidative metabolism compared to benzothiazoles .

Methodological Considerations

Q. What advanced analytical techniques validate purity and stability?

- HPLC-PDA : Detects impurities at <0.1% levels using C18 columns and acetonitrile/water gradients .

- LC-MS/MS : Confirms molecular ion peaks (e.g., m/z 455.5 for the parent compound) and degradation products .

- DSC (Differential Scanning Calorimetry) : Assesses thermal stability and polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.